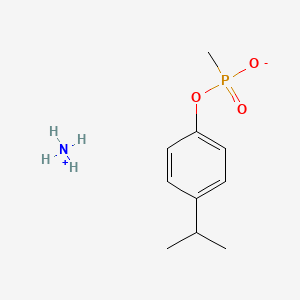
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It also has the potential to modulate neurotransmitter levels in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone for lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to work with in the lab. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and materials science.
In conclusion, 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with significant potential for various applications. Its unique chemical structure and properties make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-ethoxyaniline and 3-nitrobenzaldehyde in the presence of glacial acetic acid and ammonium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-2-29-18-12-10-16(11-13-18)24-21(15-6-5-7-17(14-15)25(27)28)23-20-9-4-3-8-19(20)22(24)26/h3-14,21,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNLSSXTIAFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)
![cis-4-[3-(7-butyryl-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexanol](/img/structure/B4888895.png)

![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)